5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide
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Description
The compound of interest, 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, is a derivative of thiophene and thiazole, which are heterocyclic compounds containing sulfur and nitrogen. This type of compound is often explored for various biological activities and can be involved in the synthesis of more complex molecules with potential pharmacological properties.
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves condensation reactions, as seen in the synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which were prepared by oxidizing the respective aldehyde with sodium chlorite and hydrogen peroxide, followed by coupling with various amines . Similarly, the synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involved the interaction of aromatic aldehydes with an amino benzothiophene derivative in ethanol . These methods highlight the versatility of thiophene derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. For instance, the crystal structure of a related compound, N-(5-oxo-2-thioxoimidazolidin-1-yl)thiophene-2-carboxamide monohydrate, was determined using X-ray crystallography, revealing a 2-thiohydantoin ring substituted with a thiophene-carboxamide system . Such detailed structural analyses are crucial for understanding the interactions and potential reactivity of these compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions. For example, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was treated with various reagents to yield different heterocyclic compounds, including bisthiazole and bisthiolane derivatives, as well as oxadiazole or triazole derivatives . These reactions demonstrate the reactivity of thiophene derivatives and their potential to form diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as alkyl or aryl groups can affect the compound's solubility, melting point, and stability. The antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides showed that these compounds have significant biological activity, which is a direct result of their chemical properties . Additionally, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide indicated the presence of hydrogen bonds and π-π interactions, which are important for the stability of the crystal structure .
Scientific Research Applications
1. Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of compounds related to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide have been extensively studied. For instance, Prabhuswamy et al. (2016) synthesized a compound with a similar structure and performed X-ray diffraction studies to determine its crystal structure, highlighting the importance of such compounds in crystallography and molecular design (Prabhuswamy et al., 2016).
2. Potential Anticancer Agents
Compounds with structures akin to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide have been evaluated for their potential as anticancer agents. Ghorab et al. (2016) synthesized novel compounds containing thiophene moieties and evaluated their cytotoxic activities against the breast cancer cell line MCF7, showing promise in the development of new anticancer drugs (Ghorab et al., 2016).
3. Antimicrobial and Antitubercular Activity
Marvadi et al. (2020) synthesized novel thiophene-carboxamide derivatives, including structures similar to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide, and evaluated them for antimycobacterial activity against Mycobacterium tuberculosis, highlighting their potential in treating tuberculosis (Marvadi et al., 2020).
4. Exploration in Chemical Synthesis
Research has also focused on the chemical synthesis of compounds structurally related to 5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide. For instance, Dölling et al. (1991) conducted studies on the synthesis of thioxo-dithiole-carboxamides, exploring the chemical pathways and potential applications in various fields (Dölling et al., 1991).
5. Nonlinear Optical Properties
Ahmad et al. (2021) researched the synthesis of thiophene-2-carboxamides and their electronic and nonlinear optical properties, demonstrating the relevance of such compounds in material science and optics (Ahmad et al., 2021).
properties
IUPAC Name |
5-(2-sulfanylidene-3H-1,3-thiazol-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS3/c9-7(11)6-2-1-5(14-6)4-3-13-8(12)10-4/h1-3H,(H2,9,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSLEHALZQXAOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)C2=CSC(=S)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401421 |
Source
|
Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Thioxo-2,3-dihydrothiazol-4-yl)thiophene-2-carboxamide | |
CAS RN |
52560-89-1 |
Source
|
Record name | 52560-89-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(2-Sulfanylidene-2,3-dihydro-1,3-thiazol-4-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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